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Compound of Interest

4-Pyridinecarboxylic acid, 2-iodo-,
Compound Name:

hydrazide
CAS No.: 29247-87-8
Cat. No.: B1213282

Get Quote

Executive Summary & Structural Significance

Compound Class: Halogenated Isonicotinoylhydrazones Core Scaffold: Pyridine-4-
carbohydrazide (Isoniazid) linked to a 2-iodo-phenyl moiety. Crystal System: Monoclinic /
Triclinic (Polymorph dependent) Key Interaction: Halogen Bonding (C—I---N/O) and Hydrogen
Bonding (N-H[1][2][3][4][5]:-O).

The introduction of an iodine atom at the ortho (2-) position of the benzylidene ring in
isonicotinohydrazide derivatives fundamentally alters the crystal packing compared to the
parent Isoniazid. While Isoniazid relies heavily on N—H---N hydrogen bonding, the 2-iodo-
isonicotinohydrazide motif introduces a strong sigma-hole donor (lodine), facilitating structure-
directing halogen bonds that enhance lipophilicity and membrane permeability—critical factors
for drug candidates targeting the mycolic acid pathway.

Chemical Synthesis & Crystallization Protocol
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To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a slow evaporation
technique from polar aprotic solvents is required.

Synthesis Workflow

The synthesis follows a Schiff base condensation between Isoniazid and 2-iodobenzaldehyde.
Reaction:
Protocol:

Dissolution: Dissolve 10 mmol of Isoniazid in 20 mL of absolute ethanol.

o Addition: Add 10 mmol of 2-iodobenzaldehyde dropwise.

o Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

o Reflux: Heat at 80°C for 3-4 hours. Monitor via TLC (Mobile phase: MeOH:CHCI3 1:9).
« |solation: Cool to room temperature. Filter the precipitate and wash with cold ethanol.

o Recrystallization: Dissolve the crude solid in a hot mixture of Ethanol/DMF (4:1). Allow slow
evaporation at room temperature for 5-7 days to grow diffraction-quality prisms.

Crystallization Visualization (DOT)
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Figure 1: Step-by-step synthesis and crystallization workflow for 2-iodo-isonicotinohydrazide
derivatives.[6][7][8]

Crystallographic Data & Structural Analysis

The following data summarizes the typical crystallographic parameters for the (E)-N'-(2-
iodobenzylidene)isonicotinohydrazide derivative, derived from structural analogs in the
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isonicotinoylhydrazone series.

Crystal Data Table

Parameter Value | Description

Crystal System Monoclinic

Space Group

(Centrosymmetric)
Al
Lattice Parameters A
A
Angle (
)
Z (Molecules/Unit Cell) 4
Calculated Density
Typically

R-Factor (
(for

)
)

Molecular Conformation

o Configuration: The molecule adopts an E-configuration about the C=N imine bond.[1]

o Planarity: The molecule is non-planar. The pyridine ring and the 2-iodophenyl ring are twisted
relative to the central hydrazide bridge (-CO-NH-N=C-) to minimize steric hindrance
between the carbonyl oxygen and the bulky ortho-iodine atom.

o Dihedral Angle: The twist angle between the two aromatic planes is typically 25°-35°.

Supramolecular Architecture
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The crystal lattice is stabilized by a hierarchy of intermolecular forces.[5] Unlike simple organic
solids, the presence of the lodine atom introduces specific directional interactions.

Hydrogen Bonding Network

The primary structural motif is a 1D chain formed by classical hydrogen bonds:

Donor: Amide Nitrogen (N-H)

Acceptor: Pyridine Nitrogen (

) of an adjacent molecule.

Interaction:

(
A).

Result: This forms infinite zigzag chains running parallel to the crystallographic b-axis.

Halogen Bonding (The "lodo" Effect)

The defining feature of the 2-iodo derivative is the Halogen Bond.

Mechanism: The lodine atom exhibits a positive electrostatic potential cap (
-hole) along the C-I bond axis.

¢ Interaction:

(Carbonyl Oxygen).

o Geometry: The C—I---O angle is approximately linear (

), characteristic of strong halogen bonding.

e Function: This interaction cross-links the 1D hydrogen-bonded chains into 2D
supramolecular sheets.
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Structural Logic Diagram (DOT)
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Figure 2: Hierarchical assembly of the crystal lattice driven by Hydrogen and Halogen bonding.

Comparative Analysis: 2-lodo vs. Isoniazid
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Understanding the structural shift is vital for drug design.

2-lodo-
Feature Isoniazid (INH) Isonicotinohydrazide
Derivative
Orthorhombic ( Monoclinic (
Crystal Class
) )
) ) o N-H[2]---N (Pyridine) + C—I---:O
Primary Interaction N—HI[4]---N (Pyridine)
(Carbonyl)
Solubility High (Hydrophilic) Low (Lipophilic due to lodine)
) o ) ) Lower density, bulky lodine
Packing Efficiency High density, compact
spacer
Enhanced membrane
Biological Implication Rapid diffusion, high clearance  penetration, potential for

extended release

Experimental Validation (Self-Validating Protocol)

To ensure the synthesized crystal is the correct phase, perform Powder X-Ray Diffraction
(PXRD) before single-crystal analysis.

e Simulate: Use the single-crystal CIF data to generate a theoretical PXRD pattern (using
Mercury or molecular modeling software).

o Measure: Collect experimental PXRD of the bulk precipitate (

).

o Compare: The experimental peaks must match the simulated positions.

o Key Check: Look for the low-angle shift caused by the large lodine atom expanding the
unit cell volume compared to non-iodinated analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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